2-(4-Ethylcyclohexyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
2-(4-ethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C12H23N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h10-13H,2-9H2,1H3 |
InChI Key |
RPPABQRXDGRGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCCN2 |
Origin of Product |
United States |
Structural and Conformational Analysis of 2 4 Ethylcyclohexyl Pyrrolidine
Stereochemical Considerations and Isomeric Forms
2-(4-Ethylcyclohexyl)pyrrolidine possesses multiple stereogenic centers, leading to the potential for several stereoisomers. The primary sources of stereoisomerism are:
The C2 position of the pyrrolidine (B122466) ring: The point of attachment for the ethylcyclohexyl group is a chiral center, allowing for both (R) and (S) configurations.
The C1 and C4 positions of the cyclohexyl ring: The substitution pattern on the cyclohexane (B81311) ring gives rise to cis and trans diastereomers. In the cis isomer, the pyrrolidinyl group and the ethyl group are on the same face of the ring, while in the trans isomer, they are on opposite faces.
Consequently, four principal stereoisomers can exist:
(2R)-2-(cis-4-ethylcyclohexyl)pyrrolidine
(2S)-2-(cis-4-ethylcyclohexyl)pyrrolidine
(2R)-2-(trans-4-ethylcyclohexyl)pyrrolidine
(2S)-2-(trans-4-ethylcyclohexyl)pyrrolidine
The synthesis of 2-substituted pyrrolidines can be achieved with high stereoselectivity, often using transaminase-triggered cyclizations, allowing for access to specific enantiomers. acs.org The specific isomeric form obtained is highly dependent on the synthetic pathway and starting materials used.
Conformational Preferences of the Pyrrolidine and Cyclohexyl Rings
Cyclohexyl Ring: The cyclohexane ring adopts a chair conformation to minimize angular and torsional strain. utexas.edu Substituents on a chair conformation can occupy either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing outwards from the perimeter of the ring) positions. To minimize steric hindrance, particularly 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position. utexas.edufiveable.me For the 4-ethylcyclohexyl moiety, the ethyl group strongly favors the equatorial position. fiveable.mebrainly.com In the trans isomer, this results in a di-equatorial arrangement of the ethyl and pyrrolidinyl groups, which is generally the most stable conformation. In the cis isomer, one substituent must be axial while the other is equatorial; the larger pyrrolidinyl group would likely occupy the equatorial position.
Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar. It adopts a puckered conformation, typically described as an "envelope" or "twist" form, to relieve torsional strain. nih.gov The ring undergoes a rapid process of pseudorotation between these conformers. acs.org The nature and position of substituents significantly influence the preferred puckering of the ring. A bulky substituent at the C2 position, such as the ethylcyclohexyl group, will have a considerable impact on the conformational equilibrium of the pyrrolidine ring, though specific studies on this compound are not publicly available. Research on analogous 2-substituted pyrrolidines indicates that the substituent's steric demand plays a critical role in defining the ring's preferred conformation. researchgate.net
Spectroscopic Characterization Methods for Structural Elucidation
While specific experimental spectra for this compound are not widely published, its structure can be predicted based on the known spectroscopic behavior of its components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. Based on data from pyrrolidine and ethylcyclohexane, a predicted NMR spectrum can be outlined.
¹H NMR: The proton NMR spectrum would be complex, with many overlapping signals, particularly in the aliphatic region (approx. 1.0-3.5 ppm). Key signals would include a multiplet for the proton at the C2 position of the pyrrolidine ring, which is coupled to adjacent protons on the ring and the cyclohexyl group. The ethyl group protons would appear as a characteristic triplet and quartet.
¹³C NMR: The carbon NMR spectrum provides a clearer picture, with distinct signals expected for each unique carbon atom.
Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary depending on the specific isomer and solvent.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrrolidine C2 | 60-65 | Alpha to nitrogen and substituted with a cyclohexyl group. |
| Pyrrolidine C5 | 45-50 | Alpha to nitrogen. chemicalbook.com |
| Pyrrolidine C3, C4 | 23-35 | Beta and gamma to nitrogen. chemicalbook.com |
| Cyclohexyl C1 | 40-45 | Point of attachment to the pyrrolidine ring. |
| Cyclohexyl C4 | 35-40 | Substituted with an ethyl group. |
| Cyclohexyl C2,C3,C5,C6 | 25-35 | Methylene carbons of the cyclohexane ring. |
| Ethyl CH₂ | 28-33 | Methylene carbon of the ethyl group. |
| Ethyl CH₃ | 10-15 | Methyl carbon of the ethyl group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₂H₂₃N), the molecular weight is 181.32 g/mol . guidechem.com
Expected Mass Spectrometry Data:
Molecular Ion (M⁺): A peak corresponding to the intact molecule would be expected at a mass-to-charge ratio (m/z) of 181.
Major Fragmentation Pathways: The molecule would likely fragment in predictable ways. The most common fragmentation for pyrrolidines involves the loss of a proton from the carbon alpha to the nitrogen, followed by ring opening, leading to a stable iminium ion.
Predicted Key Fragments in the Mass Spectrum
| m/z | Fragment Identity | Fragmentation Pathway |
| 181 | [C₁₂H₂₃N]⁺ | Molecular Ion (M⁺) |
| 152 | [M - C₂H₅]⁺ | Loss of the ethyl group from the cyclohexane ring. |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the bond between the two rings, forming a stable pyrrolidinyl-methyl iminium ion. |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage of the pyrrolidine ring, a characteristic fragmentation for pyrrolidines. nist.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |
| 2850 - 2960 | C-H Stretch | Alkanes (Cyclohexyl and Ethyl groups) |
| 1440 - 1470 | C-H Bend | Alkanes |
| 1050 - 1250 | C-N Stretch | Aliphatic Amine |
Advanced Diffraction Techniques for Solid-State Structure
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. This technique provides precise bond lengths, bond angles, and conformational details. However, a search of publicly available crystallographic databases reveals that no crystal structure for this compound has been reported to date. researchgate.net If a suitable single crystal of the compound or one of its salts could be grown, X-ray diffraction analysis would unambiguously confirm its stereochemistry and reveal the precise puckering of the rings and the packing of the molecules in the crystal lattice.
Computational Chemistry and Molecular Modeling of 2 4 Ethylcyclohexyl Pyrrolidine
In Silico Characterization and Property Prediction
In silico characterization is the first step in the computational analysis of a molecule. It involves the calculation of various molecular descriptors and a thorough analysis of its conformational landscape, providing a foundational understanding of the molecule's behavior.
Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. These descriptors are crucial for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For 2-(4-ethylcyclohexyl)pyrrolidine, a range of descriptors can be calculated to predict its physicochemical properties and potential biological activity.
Key molecular descriptors for this compound include its molecular weight, molecular formula (C12H23N), and various topological and electronic descriptors. guidechem.com The calculated XLogP3-AA value, a measure of lipophilicity, is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Other important descriptors include the number of hydrogen bond donors and acceptors, which influence its interaction with biological macromolecules.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Value |
| Molecular Formula | C12H23N |
| Molecular Weight | 181.32 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 12.0 Ų |
| Exact Mass | 181.183050209 Da |
This table contains computed data for this compound, which are essential for its in silico characterization.
The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of the pyrrolidine (B122466) and cyclohexane (B81311) rings and the rotation around the single bond connecting them. Conformational analysis is therefore critical to identify the most stable, low-energy conformations that are likely to be biologically active. researchgate.net
Molecular mechanics methods, such as those employing force fields like MMFF94 or AMBER, are typically used for an initial, rapid screening of the conformational space. This is followed by more accurate quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to optimize the geometry and calculate the relative energies of the most promising conformers. sapub.org The puckering of the pyrrolidine ring and the chair, boat, and twist-boat conformations of the cyclohexane ring, along with the equatorial or axial orientation of the ethyl and pyrrolidinyl substituents, are all considered in this analysis. nih.gov Studies on similar substituted cyclohexanes have shown that substituents generally favor an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level.
Molecular docking simulations can be performed to predict how this compound interacts with the active site of various proteins. nih.govmdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, and then using a docking algorithm to sample a large number of possible binding poses.
The analysis of the resulting docked complexes reveals the specific interactions that stabilize the ligand-protein complex. mdpi.comnih.govwikipedia.org These interactions can include hydrogen bonds between the pyrrolidine nitrogen and polar residues in the protein, as well as hydrophobic interactions involving the ethylcyclohexyl group and nonpolar residues. The precise binding mode, including the orientation of the ligand within the binding pocket, is crucial for understanding its potential biological effect. For instance, in the context of enzymes, understanding if the ligand binds to the active site or an allosteric site can inform its potential as an inhibitor or modulator. nih.gov
Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. mdpi.comwikipedia.org These scores are typically expressed in units of energy (e.g., kcal/mol) and provide a relative ranking of different binding poses and different ligands. A lower docking score generally indicates a more favorable binding interaction.
By docking this compound against a panel of different proteins, it is possible to predict its selectivity. nih.gov A significantly better docking score for one protein over others suggests that the compound may be a selective ligand for that particular target. This information is vital for drug discovery, as it helps in prioritizing compounds with a higher likelihood of specific biological activity.
Table 2: Hypothetical Docking Scores of this compound with Various Protein Targets
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Acetylcholinesterase (AChE) | -7.2 | Trp84, Phe330, Tyr334 |
| Monoamine Oxidase B (MAO-B) | -9.1 | Tyr435, Ile199, Cys172 |
This table presents hypothetical docking scores to illustrate how binding affinities for this compound could be assessed against different biological targets. The interacting residues are examples of what might be observed in a docking study.
Molecular Dynamics Simulations for Ligand-Target Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.comnih.govwikipedia.org MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the flexibility of the system.
Trajectory Analysis of Dynamic Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can be employed to study its conformational dynamics and its interactions with biological macromolecules, such as enzymes or receptors. The output of an MD simulation is a trajectory, which is a time-series of the positions and velocities of all atoms in the system.
Trajectory analysis involves the examination of this rich dataset to extract meaningful information. nih.govresearchgate.net Common analyses include the calculation of root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to monitor its compactness. For this compound, trajectory analysis would reveal the preferred orientations of the ethylcyclohexyl group relative to the pyrrolidine ring and the dynamics of their interconversion. When bound to a protein, analysis of the trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their temporal evolution. nih.gov
A hypothetical trajectory analysis of this compound interacting with a target protein might involve monitoring the distance between specific atoms of the ligand and key amino acid residues in the binding site over the course of the simulation. This can reveal the stability of crucial interactions.
| Time (ns) | Interaction Pair | Distance (Å) |
| 0 | Pyrrolidine N - ASP125 OD1 | 2.8 |
| 10 | Pyrrolidine N - ASP125 OD1 | 3.1 |
| 20 | Pyrrolidine N - ASP125 OD1 | 2.9 |
| 30 | Pyrrolidine N - ASP125 OD1 | 4.5 |
| 40 | Pyrrolidine N - ASP125 OD1 | 3.0 |
| 50 | Pyrrolidine N - ASP125 OD1 | 2.8 |
This table represents hypothetical data for illustrative purposes.
Free Energy Calculations (e.g., MM-PBSA/GBSA)
Estimating the binding affinity of a ligand to its target is a central goal in computational drug design. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular methods for calculating the binding free energy of a ligand to a protein. nih.govscispace.com These methods combine molecular mechanics energies with continuum solvation models to provide an estimate of the binding free energy. nih.gov
The binding free energy is typically decomposed into several components: van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. frontiersin.org For this compound, MM-PBSA/GBSA calculations would be performed on snapshots extracted from an MD simulation trajectory of the protein-ligand complex. These calculations would provide a quantitative estimate of its binding affinity and identify the key energetic contributions to binding. For instance, the hydrophobic ethylcyclohexyl group would be expected to have a favorable nonpolar solvation energy contribution. The inclusion of entropic effects, though computationally expensive, can further refine these predictions. rsc.orgidrblab.org
A hypothetical MM-GBSA calculation for the binding of this compound to a target protein might yield the following energy components:
| Energy Component | Value (kcal/mol) |
| ΔE_van_der_Waals | -35.2 |
| ΔE_electrostatic | -15.8 |
| ΔG_polar_solvation | 20.5 |
| ΔG_nonpolar_solvation | -5.1 |
| ΔG_binding | -35.6 |
This table represents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
3D-QSAR Studies (CoMFA, CoMSIA) for Activity Prediction
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of a molecule and its biological activity. nih.govsrce.hr In a 3D-QSAR study of this compound and its analogs, the molecules would be aligned based on a common scaffold. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA, in addition to these, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. srce.hr
These fields are then used to build a statistical model that predicts the biological activity. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov
Identification of Steric, Electrostatic, and Hydrophobic Contributions to Binding
The contour maps generated from CoMFA and CoMSIA studies provide a visual guide for lead optimization. For a series of analogs of this compound, these maps would highlight the specific contributions of steric, electrostatic, and hydrophobic properties to binding affinity.
Steric Contributions: Green contours would indicate regions where bulky substituents are favored, while yellow contours would suggest that steric bulk is detrimental to activity. For this compound, steric maps might indicate that a larger alkyl group than ethyl on the cyclohexane ring could enhance activity, provided it fits within the binding pocket.
Electrostatic Contributions: Blue contours would highlight areas where positive charge is favorable, and red contours would indicate regions where negative charge is preferred. The pyrrolidine nitrogen of this compound could be a key site for electrostatic interactions.
Hydrophobic Contributions: Yellow or orange contours typically represent regions where hydrophobic groups increase activity, while white or cyan contours suggest that hydrophilic groups are preferred. The ethylcyclohexyl moiety would be expected to be in a region of favorable hydrophobic contributions.
A hypothetical summary of CoMSIA field contributions for a series of this compound analogs could be:
| Field | Contribution (%) |
| Steric | 35 |
| Electrostatic | 25 |
| Hydrophobic | 30 |
| H-Bond Donor | 5 |
| H-Bond Acceptor | 5 |
This table represents hypothetical data for illustrative purposes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. nih.govscirp.orgnih.govmdpi.com For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity descriptors.
Key parameters that can be calculated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com
These calculations can help in understanding the intrinsic reactivity of this compound and how it might interact with other molecules at an electronic level.
A hypothetical table of DFT-calculated properties for this compound might look like this:
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Electronegativity (χ) | 2.65 |
| Chemical Hardness (η) | 3.85 |
This table represents hypothetical data for illustrative purposes.
Preclinical Pharmacological Investigations of 2 4 Ethylcyclohexyl Pyrrolidine and Its Derivatives
In Vitro Biological Activity Profiling
In vitro biological activity profiling involves a series of laboratory experiments designed to characterize the interaction of a compound with specific biological targets, such as receptors and enzymes. This profiling is essential for identifying the compound's primary mode of action and its selectivity for various biological targets.
Receptor Binding and Functional Assays
Receptor binding and functional assays are cornerstones of pharmacological research, providing crucial data on how a ligand interacts with its receptor. These assays can determine the affinity of a compound for a receptor, as well as its functional effect, i.e., whether it acts as an agonist, antagonist, or modulator. For derivatives of 2-(4-ethylcyclohexyl)pyrrolidine, these studies have been particularly focused on G-protein coupled receptors (GPCRs), with a significant emphasis on dopamine (B1211576) D2 and D3 receptors.
Research has been inspired by the crystal structure of the dopamine D3 receptor (D3R) in complex with eticlopride (B1201500), leading to the design of bitopic ligands. nih.govnih.gov These studies have explored modifications such as N-alkylation of the pyrrolidine (B122466) ring, altering the position of the pyrrolidine nitrogen, expanding the pyrrolidine ring system, and incorporating O-alkylations at the 4-position. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that moving the nitrogen or expanding the pyrrolidine ring is detrimental to D2R/D3R binding affinities. nih.govnih.gov While small N-alkyl groups on the pyrrolidine were not well-tolerated, the addition of a linker and a secondary pharmacophore (SP) enhanced affinities. nih.govnih.gov Notably, O-alkylated analogues demonstrated higher binding affinities compared to their N-alkylated counterparts. nih.govnih.gov For instance, the O-alkylated compound 33 showed a D3R Ki of 0.436 nM and a D2R Ki of 1.77 nM, whereas the N-alkylated compound 11 had a D3R Ki of 6.97 nM and a D2R Ki of 25.3 nM. nih.govnih.gov All the leading molecules in these studies were identified as functional D2R/D3R antagonists. nih.govnih.gov
Further investigations into pyrrolidine-based ligands have also explored their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). Computational studies have been employed to understand the determinants of subtype selectivity for α4β2 versus α3β4 nAChRs. mdpi.com These studies have analyzed a range of pyrrolidine-based analogues of the α4β2 agonist A-84543, focusing on the flexibility and substitution patterns of their aromatic portions. mdpi.com
The interaction of ligands with receptors can occur at the primary binding site, known as the orthosteric site, or at a secondary, topographically distinct site, referred to as an allosteric site. Allosteric modulators can fine-tune the receptor's response to the endogenous ligand, offering a more nuanced approach to drug action.
In the context of dopamine receptors, research has revealed distinct binding modes for different antagonists. For example, eticlopride binds to the dopamine D2 receptor (D2R) in a manner very similar to its binding to the D3 receptor. elifesciences.org However, this binding pose is incompatible with the conformation adopted by the D2R when bound to risperidone. elifesciences.org Risperidone occupies a sub-pocket near the sodium ion (Na+) binding site, a region not engaged by eticlopride. elifesciences.org These findings suggest that the D2R can adopt multiple inactive conformations, each potentially stabilized by different ligands, which corresponds to varying degrees of inverse agonism. elifesciences.org
The ability of a ligand to preferentially bind to one receptor subtype over another is known as selectivity. High selectivity is a desirable property for a drug candidate as it can lead to a more targeted therapeutic effect with fewer off-target side effects.
In the pursuit of selective dopamine receptor ligands, researchers have synthesized and evaluated various derivatives. For example, a series of eticlopride-based bitopic ligands were designed, and their structure-activity relationships were investigated. nih.govnih.gov While some modifications were detrimental to binding, others, such as the introduction of a linker and a secondary pharmacophore, improved affinities. nih.govnih.gov O-alkylated analogues, in particular, showed higher binding affinities for both D2 and D3 receptors compared to their N-alkylated counterparts. nih.govnih.gov
The quest for selectivity extends to other receptor families as well. For instance, a series of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines were synthesized and evaluated as sigma receptor ligands. nih.gov These efforts led to the identification of a new class of highly potent and selective sigma receptor probes. nih.gov Similarly, the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues and their evaluation at dopamine D2, D3, and D4 receptors have contributed to the understanding of structural requirements for subtype selectivity. researchgate.net
Table 1: Receptor Binding Affinities of Selected Pyrrolidine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| O-alkylated 33 | D3R | 0.436 | nih.govnih.gov |
| O-alkylated 33 | D2R | 1.77 | nih.govnih.gov |
| N-alkylated 11 | D3R | 6.97 | nih.govnih.gov |
| N-alkylated 11 | D2R | 25.3 | nih.govnih.gov |
| (-)-29 | Sigma | 8.66 ± 0.35 | nih.gov |
| (+/-)-17 | Sigma | 11 ± 3 | nih.gov |
| (-)-44 | Sigma | 1.3 ± 0.3 | nih.gov |
Enzyme Inhibition Studies
Enzyme inhibition is another crucial aspect of pharmacological profiling. By inhibiting the activity of specific enzymes, drugs can modulate various physiological and pathological processes. The study of enzyme inhibition by this compound and its derivatives has focused on identifying target enzymes, validating these targets, and characterizing the mechanisms of inhibition.
The identification and validation of enzyme targets are the initial steps in developing enzyme inhibitors. This process involves screening compounds against a panel of enzymes to identify potential hits and then confirming their activity and relevance to a particular disease.
Derivatives of pyrrolidine have been investigated for their inhibitory activity against a range of enzymes. For example, pyrrolidinediones have been identified as novel reversible inhibitors of MurA, an essential enzyme in bacterial cell wall biosynthesis. nih.gov This makes MurA a promising target for the development of new antibiotics. nih.gov Another study focused on the discovery of pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3, another key enzyme in bacterial cell wall synthesis. nih.gov
In the context of cancer therapy, protein arginine methyltransferase 5 (PRMT5) has been identified as a therapeutic target in cholangiocarcinoma. nih.gov The inhibition of PRMT5 has been shown to have significant antitumor effects. nih.gov Furthermore, analogues of vildagliptin, which contain a pyrrolidine-2-carbonitrile (B1309360) scaffold, have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibiting activity, a target for type 2 diabetes treatment.
Once a target enzyme is identified, the next step is to characterize the mechanism by which the compound inhibits its activity. This includes determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and understanding the molecular interactions between the inhibitor and the enzyme.
For instance, 1,4-naphthoquinone (B94277) has been characterized as a dual inhibitor of two key enzymes in the type II fatty acid biosynthesis pathway, FabD and FabZ. nih.gov The mode of inhibition was found to be non-competitive for both enzymes. nih.gov Biophysical techniques such as fluorescence quenching and isothermal titration calorimetry (ITC) were used to study the binding interaction, revealing a stable ground state complex formation. nih.gov Molecular docking and dynamics simulations further elucidated the key residues involved in the interaction. nih.gov
In the case of the pyrrolidinedione-based MurA inhibitors, native mass spectrometry and protein NMR spectroscopy were used to analyze the mode of inhibition for the most potent compound. nih.gov These studies confirmed that the compound inhibits the enzyme without reacting with the key active-site cysteine residue, which is a mechanism of resistance to the existing antibiotic fosfomycin. nih.gov
Table 2: Enzyme Inhibition Data for Selected Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Inhibition Data (IC50) | Mode of Inhibition | Reference |
|---|---|---|---|---|
| Pyrrolidinedione | MurA | 4.5 µM (for compound 46) | Reversible | nih.gov |
| Pyrrolidine-2,3-dione | P. aeruginosa PBP3 | 4 ± 6 µM (for compound 2) | Competitive | nih.gov |
| 1,4-Naphthoquinone | McFabZ | 26.67 µM | Non-competitive | nih.gov |
| 1,4-Naphthoquinone | McFabD | 23.18 µM | Non-competitive | nih.gov |
Cellular Assays for Biological Response
Antiproliferative Activity in Cell Lines (e.g., Cancer Cell Lines)
The antiproliferative activities of various pyrrolidine derivatives have been investigated in several human solid tumor cell lines. For instance, a series of trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines were evaluated for their in vitro antiproliferative effects on human ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr) cell lines. nih.gov The results indicated that, generally, the 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs demonstrated greater potency compared to the trans-2-alkyl-4-halopiperidine derivatives. nih.gov
In another study, the antiproliferative potential of certain 4-thiazolidinone (B1220212) derivatives was assessed in five human colon carcinoma cell lines with varying levels of COX-2 expression. nih.gov The findings revealed that the 2-phenylimino derivative and a 2,4-thiazolidindione were the most active compounds. nih.gov Specifically, the 2-phenylimino derivative showed significant inhibition in the HT29 cell line, which has high COX-2 expression, while the 2,4-thiazolidindione exhibited antiproliferative properties across all tested cell lines, suggesting that its mechanism of action may not be solely dependent on COX-2 inhibition. nih.gov
Furthermore, certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have been studied for their antiproliferative effects. nih.gov The 4-amino- and 4-(hydroxyamino)-5-halogenated derivatives were found to inhibit the growth of L1210 cells. nih.gov While several of these compounds showed a pronounced effect on the final growth rate, the cells were observed to undergo at least one doubling before cell division ceased. nih.gov
The table below summarizes the antiproliferative activity of selected pyrrolidine derivatives in various cancer cell lines.
| Compound/Derivative Class | Cell Line(s) | Key Findings |
| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (ovarian), SW1573 (lung), WiDr (colon) | More potent than trans-2-alkyl-4-halopiperidine derivatives. nih.gov |
| 2-phenylimino-4-thiazolidinone | HT29 (colon) | Primarily inhibited HT29 cells with high COX-2 expression. nih.gov |
| 2,4-thiazolidindione | Various colon carcinoma cell lines | Showed broad antiproliferative properties, suggesting targets other than COX-2. nih.gov |
| 4-amino-5-halogenated pyrrolo[2,3-d]pyrimidines | L1210 (leukemia) | Inhibited cell growth with varying IC50 values. nih.gov |
| 4-(hydroxyamino)-5-halogenated pyrrolo[2,3-d]pyrimidines | L1210 (leukemia) | Inhibited cell growth, though generally less cytotoxic than the 4-amino derivatives. nih.gov |
Antiviral Activity in Cell Cultures
Certain pyrrolidine derivatives have demonstrated notable antiviral activity in cell culture systems. Specifically, a study investigating 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines found that several of these compounds were active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov
The 4-amino derivatives of these pyrrolo[2,3-d]pyrimidines proved to be more active than their 4-hydroxyamino counterparts. nih.gov Among these, the 4-amino-5-bromo and 4-amino-5-iodo derivatives were particularly potent, achieving a reduction in virus titer of more than five logs at concentrations ranging from 10 to 100 microM. nih.gov It is important to note that some level of cytotoxicity was observed at these effective concentrations. nih.gov
The table below details the antiviral activity of specific pyrrolidine derivatives.
| Compound/Derivative Class | Virus | Key Findings |
| 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine derivative | HCMV, HSV-1 | Produced a >5 log reduction in virus titer at 10-100 µM. nih.gov |
| 4-amino-5-iodo-pyrrolo[2,3-d]pyrimidine derivative | HCMV, HSV-1 | Produced a >5 log reduction in virus titer at 10-100 µM. nih.gov |
| 4-hydroxyamino-5-halogenated pyrrolo[2,3-d]pyrimidine derivatives | HCMV, HSV-1 | Showed antiviral activity, but were less potent than the 4-amino derivatives. nih.gov |
Antimicrobial Activity in Bacterial/Fungal Strains
The antimicrobial properties of pyrrolidine derivatives have been evaluated against a range of bacterial and fungal species. In one study, two derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone were tested for their antimicrobial activity. nih.gov These compounds exhibited moderate to low activity against several bacterial and yeast strains, with minimum inhibitory concentrations (MICs) varying depending on the specific microorganism. nih.gov
Another area of investigation has been thiazole-based pyrrolidine derivatives. A study focused on these compounds found that a 4-F-phenyl derivative selectively inhibited the growth of Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com This selectivity is thought to be related to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
Furthermore, derivatives of the 2,3-pyrrolidinedione skeleton have been explored for their potential application in oral healthcare. unimi.it These compounds were tested against oral pathogens such as Streptococcus mutans and Candida albicans. unimi.it One particular compound demonstrated significant antibiofilm activity against both of these strains, with efficacy comparable to the dental healthcare standard, chlorhexidine. unimi.it The antimicrobial activity of these compounds is influenced by the various substituents on the 2,3-pyrrolidinedione core. unimi.it
The following table summarizes the antimicrobial activity of different classes of pyrrolidine derivatives.
| Compound/Derivative Class | Microbial Strain(s) | Key Findings |
| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus, Vibrio cholera, Candida albicans, Candida tropicalis, Cryptococcus neoformans | Showed moderate to low antimicrobial activities with varying MICs. nih.gov |
| Thiazole-based pyrrolidine (4-F-phenyl derivative) | Staphylococcus aureus, Bacillus cereus | Selectively inhibited Gram-positive bacteria with low cytotoxicity. biointerfaceresearch.com |
| 2,3-pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Demonstrated significant antibiofilm activity, comparable to chlorhexidine. unimi.it |
In Vivo Efficacy and Mechanism Studies in Animal Models (Excluding Human-Relevant Data)
Pharmacological Characterization in Rodent Models (e.g., Mice, Rats)
The in vivo efficacy of certain pyrrolidine derivatives has been characterized in rodent models. For instance, a 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine derivative, which demonstrated antiviral activity in cell cultures, was also tested for its efficacy against murine cytomegalovirus (MCMV) in vivo. nih.gov In this study, a significant survival rate was observed in the animals treated with the compound. nih.gov Specifically, at a certain dosage, 14 out of 15 animals survived, which was a notable improvement compared to the placebo-treated group where only 1 out of 15 survived. nih.gov This survival rate was also higher than that observed in a group treated with ganciclovir, a standard antiviral medication. nih.gov
These findings from rodent models are crucial for the preclinical evaluation of new therapeutic agents, providing initial data on their potential effectiveness in a living organism. nih.gov
Assessment of Target Engagement In Vivo
Information regarding the in-vivo assessment of target engagement for this compound is not available in the reviewed literature. Preclinical studies detailing the interaction of this specific compound with its putative biological target in a living organism, including data on receptor occupancy, downstream biomarker modulation, or target-related physiological changes, have not been publicly reported.
While the broader class of pyrrolidine derivatives has been the subject of extensive research, leading to the development of numerous biologically active agents, the specific pharmacological profile of this compound remains uncharacterized in the public domain.
Structure Activity Relationship Sar Studies of 2 4 Ethylcyclohexyl Pyrrolidine Analogues
Impact of Substituents on Biological Activity
The biological profile of 2-(4-ethylcyclohexyl)pyrrolidine analogues is highly sensitive to the nature and placement of substituents on the core scaffold. Medicinal chemists systematically alter different parts of the molecule—the lipophilic tail, the heterocyclic head, and the connecting linker—to probe interactions with biological targets and optimize activity.
The introduction of a 1,4-quinone fragment to a similarly complex moiety, the betulin (B1666924) moiety, has been shown to reduce lipophilicity. nih.gov This suggests that modifications to the cyclohexyl ring system, such as introducing more polar functional groups, could modulate the lipophilic character of this compound analogues. The degree of lipophilicity is a critical factor; while a certain level is necessary for membrane permeability and interaction with hydrophobic binding sites, excessive lipophilicity can lead to poor solubility and non-specific binding. The ethyl group on the cyclohexane (B81311) ring further enhances this lipophilic character. In SAR studies, this group is often varied (e.g., replaced with methyl, propyl, or other alkyl groups) or substituted with polar groups to find the optimal balance for target engagement and desirable drug-like properties.
The pyrrolidine (B122466) ring is a common scaffold in drug discovery, valued for its three-dimensional structure and its role as a "privileged scaffold". ontosight.ai Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly impact binding to target proteins. nih.gov
Modifications to the pyrrolidine ring can influence its basicity and, consequently, its pharmacological efficacy. nih.gov The nitrogen atom in the pyrrolidine ring acts as a basic center, which is often crucial for forming ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The presence of electron-withdrawing or -donating groups near this nitrogen can modulate its pKa, fine-tuning the strength of this key interaction.
Table 1: Impact of Pyrrolidine Ring Modifications on Molecular Properties
| Modification | Effect | Biological Implication | Citation |
|---|---|---|---|
| Stereoisomerism | Alters the 3D arrangement of atoms. | Different stereoisomers can have distinct biological activities and potencies. | ontosight.ainih.gov |
| Substitution (e.g., Fluorination) | Changes ring puckering and conformation through stereoelectronic effects. | Can enhance conformational stability and optimize fit within a binding site. | nih.govbeilstein-journals.org |
| N-Substitution | Modifies the basicity (pKa) of the pyrrolidine nitrogen. | Affects the strength of ionic or hydrogen bond interactions with the target. | nih.gov |
| Introduction of Quaternary Centers | Creates a fixed, complex 3D geometry. | Can be crucial for enhancing efficacy by locking the molecule in an active conformation. | ontosight.ai |
In many analogues, a linker connects the pyrrolidine head group to the lipophilic tail. The length and flexibility of this linker are critical parameters that can profoundly affect binding affinity and specificity. nih.govbeilstein-journals.org The linker's role is to position the two key pharmacophoric elements—the pyrrolidine and the 4-ethylcyclohexyl moiety—in the optimal geometry for simultaneous interaction with their respective binding pockets on a target protein.
Studies on bivalent ligands show that linker characteristics can dramatically influence binding avidity. nih.gov
Linker Length: An optimal linker length is required to span the distance between binding sites without inducing strain. A linker that is too short may prevent the molecule from binding effectively, while one that is too long may increase conformational flexibility, which can be entropically unfavorable upon binding. dntb.gov.uaaps.org
Linker Flexibility: There is a trade-off between flexible and rigid linkers. A flexible linker can allow the molecule to adopt various conformations to find the best fit, but this comes at an entropic cost, potentially lowering affinity. nih.gov Conversely, a more rigid linker restricts the number of available conformations, which can reduce the entropic penalty of binding if the pre-organized conformation matches the bound state. nih.gov Systematic variation of linker rigidity, for instance by incorporating double or triple bonds or small rings, is a common strategy in SAR studies.
Identification of Key Pharmacophoric Elements
A pharmacophore is the specific three-dimensional arrangement of molecular features that are essential for biological activity. For this compound analogues, the key pharmacophoric elements can be inferred from SAR studies of related compounds.
For instance, in studies of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, a potent inhibitor of leukotriene A4 (LTA4) hydrolase, the essential pharmacophoric features were identified as: nih.gov
A Basic Amine: The nitrogen atom of the pyrrolidine ring is a critical feature, likely forming a key ionic or hydrogen bond interaction with the enzyme.
A Lipophilic Moiety: A large, hydrophobic group (in this case, a phenylphenoxy group, which is analogous to the 4-ethylcyclohexyl group) that occupies a hydrophobic pocket in the target protein.
An Ether Linker: A two-atom linker containing an oxygen atom was found to be important for maintaining the correct distance and orientation between the basic amine and the lipophilic tail.
The spatial relationship between the basic nitrogen and the hydrophobic region is paramount for high-affinity binding.
Development of Focused Libraries for SAR Exploration
To efficiently explore the structure-activity relationships, medicinal chemists develop focused libraries of compounds. This process begins with a "lead compound," such as 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, which has demonstrated promising activity. nih.gov A focused library is then synthesized by systematically modifying specific parts of this lead structure.
The development of such a library for this compound analogues would typically involve:
Varying the Lipophilic Tail: Synthesizing analogues where the 4-ethylcyclohexyl group is replaced by other cyclic or acyclic lipophilic groups (e.g., cyclohexyl, phenyl, biphenyl, adamantyl) to probe the size and nature of the hydrophobic binding pocket.
Modifying the Pyrrolidine Ring: Introducing substituents at various positions on the pyrrolidine ring to explore steric and electronic effects and to investigate the role of stereochemistry. nih.gov
Altering the Linker: Systematically changing the length, rigidity, and composition of the linker connecting the two ends of the molecule to optimize the geometry for target binding. nih.gov
This methodical approach allows researchers to map the chemical space around the lead compound and understand which structural features are critical for activity.
Correlation of Structural Features with Specific Biological Activities (e.g., Receptor Affinity, Enzyme Inhibition)
The ultimate goal of SAR studies is to correlate specific structural features with measurable biological endpoints like receptor affinity (Ki) or enzyme inhibition (IC50). Data from such studies provide a clear understanding of how molecular changes translate into functional outcomes.
A relevant example comes from the SAR of LTA4 hydrolase inhibitors based on the 1-[2-(phenoxy)ethyl]pyrrolidine scaffold. nih.gov By making systematic modifications to a lead compound, researchers were able to draw direct correlations between structure and inhibitory potency.
Table 2: SAR Data for Selected LTA4 Hydrolase Inhibitors
| Compound | R (Lipophilic Group) | Linker Modification | Pyrrolidine Modification | LTA4 Hydrolase Inhibition IC50 (µM) | Citation |
|---|---|---|---|---|---|
| Lead Compound | 4-Phenylphenoxy | -OCH2CH2- | Unsubstituted | 0.03 | nih.gov |
| Analogue 1 | 4-Phenoxy | -OCH2CH2- | Unsubstituted | 0.28 | nih.gov |
| Analogue 2 | 4-Biphenyl | -OCH2CH2- | Unsubstituted | 0.03 | nih.gov |
| Analogue 3 | 4-Phenylphenoxy | -SCH2CH2- | Unsubstituted | 0.09 | nih.gov |
| Analogue 4 | 4-Phenylphenoxy | -OCH2CH2- | Piperidine (B6355638) | 0.15 | nih.gov |
Data is illustrative based on findings for analogous structures.
Lipophilic Group: A large, biphenyl-like system (phenylphenoxy or biphenyl) is optimal for potency (Lead Compound vs. Analogue 1). This confirms the importance of a large hydrophobic moiety for interacting with the enzyme. nih.gov
Linker Composition: Replacing the ether oxygen with a sulfur atom (Analogue 3) slightly decreases activity, indicating that the oxygen may be involved in a specific interaction or helps to maintain an optimal conformation. nih.gov
Basic Head Group: Replacing the pyrrolidine ring with a larger piperidine ring (Analogue 4) reduces potency, suggesting that the five-membered pyrrolidine ring provides a better fit or optimal positioning of the basic nitrogen compared to the six-membered ring. nih.gov
These direct correlations between structural changes and inhibitory activity are the cornerstone of drug design, guiding the development of more effective and specific enzyme inhibitors or receptor antagonists.
Advanced Research on Derivatives and Analogues of 2 4 Ethylcyclohexyl Pyrrolidine
Design Principles for Novel Analogues
The development of new chemical entities from a lead scaffold like 2-(4-ethylcyclohexyl)pyrrolidine is guided by established medicinal chemistry principles. These strategies aim to optimize the interaction of the molecule with its biological target while improving its drug-like properties.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. baranlab.orgnih.gov This approach can lead to compounds with novel intellectual property, improved physicochemical properties, and potentially different side-effect profiles. For a molecule like this compound, scaffold hopping could involve replacing the pyrrolidine (B122466) ring with other five- or six-membered nitrogen-containing heterocycles, such as piperidine (B6355638) or azetidine. Research on other pyrrolidine-containing compounds has demonstrated the utility of this approach. For instance, the design of β3 adrenergic receptor agonists has successfully utilized a pyrrolidine scaffold to constrain the flexible ethanolamine (B43304) core found in earlier agonists, leading to improved selectivity and metabolic stability. nih.govresearchgate.net
Bioisosteric replacement is a related technique where a functional group is exchanged for another with similar steric and electronic properties. baranlab.orgspirochem.comcambridgemedchemconsulting.commdpi.com This can be used to fine-tune a molecule's properties, such as its lipophilicity, metabolic stability, or hydrogen bonding capacity. In the context of this compound, the ethyl group on the cyclohexane (B81311) ring could be replaced with other small alkyl groups, halogens, or a trifluoromethyl group to modulate its interaction with a target protein. Similarly, the pyrrolidine nitrogen could be a site for introducing bioisosteric replacements to alter basicity and interaction with the biological target. A review of bioisosteric replacement strategies highlights the wide range of possible substitutions, such as replacing a methyl group with an amino group, a hydroxyl group, or a chlorine atom. cambridgemedchemconsulting.com
A practical example of iterative bioisosteric replacement leading to a superior compound was demonstrated in the development of ketohexokinase inhibitors, where a pyrrolidine moiety was successfully replaced. baranlab.org These strategies, while not yet documented specifically for this compound, represent a rational path forward in the design of its novel analogues.
Exploration of Bitopic Ligands and Allosteric Modulators
The concept of bitopic ligands has emerged as a sophisticated approach to achieve higher receptor subtype selectivity and modulate receptor function in novel ways. mdpi.com A bitopic ligand is designed to simultaneously bind to the primary (orthosteric) binding site and a secondary (allosteric) site on a receptor. This dual interaction can lead to enhanced affinity and selectivity. The this compound scaffold is a suitable starting point for the design of bitopic ligands, for instance, for dopamine (B1211576) receptors. The pyrrolidine moiety could serve as the orthosteric pharmacophore, binding to the primary binding pocket, while a functionalized linker attached to either the pyrrolidine ring or the cyclohexane could extend to an allosteric site.
Research on eticlopride-based bitopic ligands for the dopamine D2/D3 receptors provides a blueprint for such an approach. nih.gov In these studies, modifications to the pyrrolidine ring, including N-alkylation and expansion to a piperidine ring, were explored to create bitopic compounds with improved affinity. nih.gov Structure-activity relationship (SAR) studies revealed that the addition of a linker and a secondary pharmacophore to the pyrrolidine nitrogen could enhance binding affinities. nih.gov
Allosteric modulators, which bind to a site distinct from the orthosteric site to modulate the receptor's response to the endogenous ligand, represent another promising avenue. mdpi.com These modulators can have several advantages, including higher subtype selectivity and a more nuanced control over receptor signaling. The this compound core could be modified to create allosteric modulators. For example, fragments of a larger bitopic ligand could be synthesized to identify smaller molecules that bind exclusively to the allosteric site.
The following table summarizes key findings from research on bitopic ligands and allosteric modulators for dopamine receptors, which can inform the design of analogues of this compound.
| Compound Class | Target Receptor | Key Design Strategy | Notable Findings |
| Eticlopride-based bitopic ligands | Dopamine D2/D3 | N-alkylation of the pyrrolidine ring with a linker and secondary pharmacophore | Improved binding affinities compared to simple N-alkylated analogues. nih.gov |
| Fentanyl-based bitopic ligands | μ-Opioid Receptor | Extension of a positively charged group towards the sodium-binding site | Resulted in a near-complete loss of arrestin recruitment, demonstrating functional selectivity. nih.gov |
| Phenylpiperazine-based ligands | Dopamine D4 | Regiosubstitution on the terminal arylpiperazine ring | Modulated the functional or intrinsic activity of the ligands. |
Synthesis and Evaluation of Chiral Analogues
The pyrrolidine ring in this compound contains a chiral center at the C2 position. The stereochemistry at this center can have a profound impact on the biological activity of the molecule, as enantiomers often exhibit different potencies and selectivities for their biological targets. Therefore, the synthesis and evaluation of chiral analogues are crucial steps in the development of derivatives of this compound.
The synthesis of enantiomerically pure pyrrolidines can be achieved through various methods. A common approach is to utilize a chiral starting material, such as L-proline or D-proline. rsc.orgrsc.orgnih.gov These natural amino acids provide a readily available source of chirality and can be chemically modified to introduce the desired substituents. For example, a review on the use of proline as a chiral synthon highlights its versatility in the synthesis of a wide range of pyrrolidine-containing natural products. rsc.orgrsc.org An efficient synthetic method for preparing optically active pyrroloazocine and other related structures using ring-closing metathesis starting from L-proline has been described. nih.gov
Another strategy involves the asymmetric synthesis of the pyrrolidine ring from achiral precursors using a chiral catalyst or auxiliary. While specific methods for the chiral synthesis of this compound are not extensively documented, general methods for the synthesis of chiral pyrrolidines are well-established. For instance, a new chiral pyrrolidine was synthesized from 2,3-O-isopropylidene-D-erythronolactol. nih.gov
Once the chiral analogues are synthesized, their biological activity must be evaluated. This typically involves in vitro assays to determine their binding affinity and functional activity at the target receptor. For example, in a study of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), the individual enantiomers were synthesized and their binding properties were characterized through X-ray crystallography. nih.gov This allowed for a detailed understanding of the structure-activity relationship and the impact of stereochemistry on binding. nih.gov
The following table presents data on the synthesis and evaluation of chiral pyrrolidine derivatives from the literature, illustrating the importance of stereochemistry in biological activity.
| Pyrrolidine Derivative Class | Synthetic Approach | Biological Target | Key Finding |
| Pyrrolidine-based nNOS inhibitors | Improved multi-step synthesis from chiral starting material | Neuronal Nitric Oxide Synthase (nNOS) | The new synthetic route enabled expanded SAR studies and provided insights into the effect of fluorine atoms on binding based on stereochemistry. nih.gov |
| Pyrrolidine-functionalized nucleosides | SNAr addition-elimination reactions of halogenated precursors | Viral reverse transcriptases and mammalian DNA polymerases | The synthesized analogues showed limited biological activity, highlighting the importance of cellular uptake and bioactivation. umn.edu |
| 4-Purinylpyrrolidine nucleosides | Mitsunobu-type coupling with a stereochemically defined intermediate | P388 mouse leukemia cells, HIV, Herpes Simplex Virus | Analogues failed to show significant antitumor or antiviral activity, but one adenine (B156593) analogue was a substrate for adenosine (B11128) deaminase, indicating specific enzymatic interaction. nih.gov |
Conjugation Strategies for Research Probes and Tool Compounds
To further investigate the biological role of a target protein, it is often necessary to develop research probes and tool compounds derived from a lead molecule. Conjugation of a small molecule like this compound to a larger entity, such as a fluorescent dye, a biotin (B1667282) tag, or a carrier protein, can facilitate its use in a variety of experimental techniques. nih.govcreative-biolabs.combiosyn.comspringernature.com
For instance, a fluorescently labeled analogue of this compound could be used in fluorescence microscopy to visualize the localization of its target receptor in cells or tissues. A biotinylated version could be employed in affinity purification experiments to isolate the target protein from a complex mixture. For the production of antibodies that recognize the small molecule, it can be conjugated to a carrier protein like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA) to elicit a robust immune response. creative-biolabs.comspringernature.comthermofisher.com
The conjugation process typically involves introducing a reactive functional group onto the small molecule that can then be covalently linked to a complementary group on the probe or carrier protein. For this compound, this could be achieved by modifying the pyrrolidine nitrogen or by introducing a functionalized linker onto the cyclohexane ring. Common conjugation chemistries include the formation of amide bonds between a carboxylic acid and an amine, or the reaction of a maleimide (B117702) with a sulfhydryl group. creative-biolabs.combiosyn.com
Furthermore, the development of radiolabeled analogues for use in positron emission tomography (PET) imaging represents a powerful application of conjugation strategies. nih.gov A derivative of this compound could be labeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, to create a PET tracer. This would allow for the non-invasive visualization and quantification of its target in the living brain, providing invaluable information on drug-target engagement and pharmacokinetics. While specific radiolabeling studies for this compound are not yet published, the general methodologies for creating PET tracers from small molecules are well-established. nih.gov
The following table outlines common conjugation strategies and their applications in biomedical research, which could be applied to derivatives of this compound.
| Conjugation Strategy | Functional Groups Involved | Application |
| Amide Bond Formation | Carboxylic acid and amine | Conjugation to carrier proteins for antibody production; attachment of linkers for further functionalization. creative-biolabs.combiosyn.com |
| Maleimide Chemistry | Maleimide and sulfhydryl | Site-specific conjugation to proteins or peptides containing cysteine residues; attachment of fluorescent probes. thermofisher.com |
| Biotinylation | Biotin and a reactive group on the molecule | Affinity purification of target proteins; detection in immunoassays. creative-biolabs.com |
| Radiolabeling | Introduction of a radionuclide (e.g., 11C, 18F) | Positron Emission Tomography (PET) imaging to study in vivo target engagement and pharmacokinetics. nih.gov |
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for the design and optimization of novel compounds. nih.govresearchgate.net For a molecule like 2-(4-Ethylcyclohexyl)pyrrolidine, where empirical data may be scarce, AI and ML can play a pivotal role in predicting its properties and potential biological activities.
Generative AI models can design novel derivatives of this compound with tailored pharmacokinetic and pharmacodynamic profiles. researchgate.net By learning from vast datasets of known bioactive molecules, these algorithms can propose structural modifications to the pyrrolidine (B122466) or cyclohexyl rings to enhance target affinity, selectivity, and metabolic stability. For instance, ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual derivatives, allowing for the early-stage filtering of candidates with undesirable characteristics. nih.govorganic-chemistry.org
Furthermore, quantitative structure-activity relationship (QSAR) models, powered by machine learning, can be developed to correlate the structural features of this compound analogues with their biological activities. mdpi.com This predictive capability can guide the synthesis of more potent and selective compounds, accelerating the hit-to-lead optimization process. The integration of AI and ML will undoubtedly be a cornerstone of future research, enabling a more rational and efficient exploration of the chemical space around this compound.
Potential for Developing Advanced Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. The unique structural features of this compound make it an attractive scaffold for the development of such probes. The pyrrolidine ring, a common motif in bioactive compounds, can be strategically functionalized to introduce reporter groups, such as fluorescent tags or biotin (B1667282), without compromising its binding affinity to a target protein. scbt.com
For example, a fluorescently labeled version of this compound could be used to visualize the localization and dynamics of its target protein within living cells. This would provide invaluable insights into the compound's mechanism of action at a subcellular level. Similarly, a biotinylated probe could be employed in chemical proteomics studies to pull down and identify the protein targets of this compound from complex cellular lysates.
The development of such chemical probes would not only advance our understanding of the biological roles of this compound but also serve as a versatile toolkit for the broader scientific community to investigate related biological pathways.
Future Scope for Mechanistic Elucidation of Biological Actions
A deep understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. For this compound, future research will need to focus on elucidating the precise molecular interactions that underpin its biological effects. The stereochemistry of the compound, with chiral centers in the pyrrolidine ring, will be a critical factor to investigate, as different stereoisomers can exhibit distinct biological profiles. sigmaaldrich.comsigmaaldrich.com
Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, can be employed to determine the three-dimensional structure of this compound in complex with its biological target. This structural information will reveal the key binding interactions and provide a rational basis for further structure-based drug design.
Furthermore, mechanistic studies could involve a range of cellular and biochemical assays to probe the downstream effects of the compound on signaling pathways and cellular functions. bldpharm.com For instance, if this compound is found to have anticancer properties, researchers would investigate its impact on cell cycle progression, apoptosis, and other cancer-related pathways.
Collaborative Research Opportunities in Complex Biological Systems
The complexity of biological systems often necessitates a collaborative approach to research. The investigation of a novel compound like this compound would greatly benefit from partnerships between academic institutions, pharmaceutical companies, and specialized research centers. Such collaborations can bring together diverse expertise in synthetic chemistry, computational biology, pharmacology, and clinical research.
Bicyclic molecules, a category that includes the structural motif of this compound, are of significant interest in drug discovery due to their conformational rigidity and potential for high target specificity. Collaborative efforts could focus on screening this compound against a wide range of biological targets implicated in various diseases. High-throughput screening campaigns, facilitated by automated robotic platforms, can rapidly identify potential therapeutic applications.
Moreover, open-science initiatives, where data and research findings are shared freely among the scientific community, could accelerate the pace of discovery for this compound and other novel chemical entities. By fostering a collaborative ecosystem, the full therapeutic potential of this promising compound can be more effectively realized.
Q & A
Q. What are the key considerations for synthesizing 2-(4-Ethylcyclohexyl)pyrrolidine with high enantiomeric purity?
Methodological Answer:
- Use asymmetric synthesis with chiral catalysts (e.g., Lewis acids or organocatalysts) to control stereochemistry.
- Optimize reaction conditions (solvent polarity, temperature) to minimize racemization. For example, reflux in ethanol or dichloromethane under inert atmospheres can enhance enantioselectivity .
- Employ chromatographic purification (e.g., chiral HPLC) to isolate enantiomers. Validate purity using polarimetry or NMR with chiral shift reagents .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm the cyclohexyl and pyrrolidine ring structures. NOESY can resolve spatial proximity of substituents .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- IR spectroscopy : Identify functional groups (e.g., C-N stretch in pyrrolidine at ~1,100 cm) .
Q. How should this compound be stored to prevent degradation?
Methodological Answer:
- Store in air-tight containers under inert gas (N or Ar) at –20°C to minimize oxidation.
- Avoid exposure to moisture (use desiccants) and light (store in amber glass) .
Advanced Research Questions
Q. How can computational methods predict stereochemical outcomes in the synthesis of this compound?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT) to model transition states and predict enantiomeric excess.
- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways .
- Validate predictions with experimental data (e.g., enantiomer ratios from chiral HPLC) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validate using X-ray crystallography for absolute configuration determination.
- Perform dynamic NMR experiments to detect conformational flexibility (e.g., cyclohexyl chair-flip interconversions) .
- Use 2D-COSY and HSQC to resolve overlapping signals in complex spectra .
Q. How can reaction conditions be optimized to minimize by-products in large-scale synthesis?
Methodological Answer:
- Apply factorial design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent).
- Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design can reduce by-products by 30% .
- Monitor reactions in real-time using inline spectroscopy (e.g., FTIR) .
Q. What is the role of this compound in asymmetric catalysis or drug design?
Methodological Answer:
Q. How can adsorption behavior of this compound on catalytic surfaces be studied?
Methodological Answer:
- Use in situ FTIR or XPS to monitor surface interactions.
- Perform temperature-programmed desorption (TPD) to quantify adsorption strength .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing reaction yield variability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
